Chloromethyl docosanoate

Description

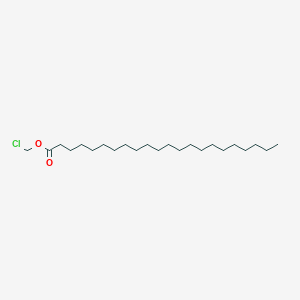

Chloromethyl docosanoate (C₂₃H₄₅ClO₂) is a long-chain chlorinated ester derived from docosanoic acid (a C22 saturated fatty acid) and a chloromethyl group. Chlorinated esters are typically used as intermediates in organic synthesis, pharmaceuticals, or agrochemicals due to their reactivity, particularly in alkylation or acylation reactions . The long alkyl chain of docosanoate may confer unique solubility and stability properties compared to shorter-chain analogs.

Properties

IUPAC Name |

chloromethyl docosanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(25)26-22-24/h2-22H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKMOKVGWRDIGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl docosanoate can be synthesized through the esterification of docosanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Chloromethyl docosanoate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of this compound can lead to the formation of docosanol derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or primary amines are commonly used. The reactions are typically carried out in polar solvents like methanol or ethanol.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran.

Major Products Formed:

Substitution Reactions: Formation of hydroxyl, alkoxy, or amino derivatives.

Oxidation Reactions: Formation of docosanoic acid or other oxidized products.

Reduction Reactions: Formation of docosanol derivatives.

Scientific Research Applications

Chloromethyl docosanoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential role in modifying biological membranes and as a precursor for bioactive compounds.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of chloromethyl docosanoate involves its ability to undergo chemical transformations that modify its structure and properties. The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with different biological and chemical activities. The ester functionality allows for hydrolysis under acidic or basic conditions, releasing docosanoic acid and chloromethyl alcohol.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares chloromethyl docosanoate with structurally related chlorinated esters:

Key Observations :

- Chain Length Effects: Longer alkyl chains (e.g., docosanoate) increase hydrophobicity, reducing solubility in polar solvents but enhancing stability in nonpolar environments .

- Reactivity: Chloromethyl groups enhance electrophilicity, enabling nucleophilic substitution reactions. Shorter-chain esters (e.g., chloromethyl heptanoate) exhibit faster hydrolysis rates compared to long-chain analogs .

Reactivity in Hydrolysis

Chlorinated esters undergo neutral hydrolysis, with rates influenced by solvent composition. For example, chloromethyl dichloroacetate shows a 10-fold decrease in hydrolysis rate in acetone-water mixtures compared to aqueous solutions, attributed to reduced polarity . Similar solvent effects are expected for this compound, though its long chain may further retard reactivity.

Antimicrobial Potential

Chloromethyl ketones (structurally distinct from esters) demonstrate antibacterial activity against ESKAPE pathogens due to thiol reactivity .

Q & A

Basic: What are the recommended methodologies for synthesizing chloromethyl docosanoate with high purity?

Answer:

this compound can be synthesized via esterification of docosanoic acid (behenic acid) with chloromethylating agents (e.g., chloromethyl chloroformate). Key steps include:

- Reagent Selection : Use anhydrous conditions to avoid hydrolysis of the chloromethyl group. Catalysts like DMAP (4-dimethylaminopyridine) improve reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from non-polar solvents (e.g., hexane) ensures high purity. Validate purity using melting point analysis and HPLC (>98% purity threshold) .

- Safety : Conduct reactions in fume hoods with grounded equipment to mitigate risks from volatile chloromethyl intermediates .

Basic: Which analytical techniques are optimal for characterizing this compound?

Answer:

- Structural Confirmation :

- NMR Spectroscopy : H NMR (δ 4.6 ppm for chloromethyl protons; δ 2.3 ppm for ester carbonyl adjacent CH) and C NMR (δ 170 ppm for ester carbonyl) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] at m/z 407.3 (CHClO) .

- Purity Assessment : Reverse-phase HPLC with UV detection (210 nm) using methyl docosanoate as a reference standard .

Advanced: How can researchers resolve contradictions in reported reactivity of this compound under varying experimental conditions?

Answer:

- Variable Isolation : Systematically test factors like solvent polarity (e.g., dichloromethane vs. DMF), temperature, and catalyst presence. For example, polar aprotic solvents may accelerate nucleophilic substitution but risk ester hydrolysis .

- Meta-Analysis : Use tools like Google Dataset Search to aggregate published kinetic data and identify outliers .

- Replication Studies : Design experiments to replicate conflicting results under controlled conditions, documenting exact reagent grades and environmental controls (humidity, oxygen levels) .

Advanced: What strategies ensure the stability of this compound during long-term storage?

Answer:

- Storage Conditions : Store in amber glass vials under inert gas (argon) at −20°C to prevent photodegradation and hydrolysis. Avoid contact with metals (e.g., aluminum caps) due to corrosion risks .

- Stability Monitoring : Periodic FT-IR analysis to detect ester bond degradation (loss of carbonyl peak at 1740 cm) .

- Additive Use : Stabilizers like BHT (butylated hydroxytoluene, 0.01% w/w) inhibit radical-mediated decomposition .

Basic: How to design an experiment investigating this compound’s role in lipid bilayer interactions?

Answer:

- Model Systems : Use Langmuir-Blodgett troughs to form monolayers with docosanoate derivatives. Measure surface pressure-area isotherms to assess lipid packing efficiency .

- Fluorescence Probes : Incorporate dansyl-labeled phosphatidylcholine to track membrane fluidity changes via fluorescence anisotropy .

- Control Variables : Maintain constant pH (7.4), ionic strength (150 mM NaCl), and temperature (37°C) to mimic physiological conditions .

Advanced: How to evaluate this compound’s carcinogenic potential using structural analogs?

Answer:

- In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity based on chloromethyl ether analogs (e.g., bis(chloromethyl) ether’s carcinogenicity ).

- In Vitro Assays : Conduct Ames tests with Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity. Compare with docosanoic acid controls to isolate chloromethyl group effects .

- Literature Synthesis : Cross-reference HSDB (Hazardous Substances Data Bank) entries for chloromethyl compounds to identify mechanistic pathways (e.g., DNA alkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.